molecular formula C6H5BrF2N2 B1445801 5-Bromo-2-(1,1-difluoroethyl)pyrimidine CAS No. 1211530-92-5

5-Bromo-2-(1,1-difluoroethyl)pyrimidine

Cat. No. B1445801
M. Wt: 223.02 g/mol
InChI Key: IDNBKRRQWMDWTL-UHFFFAOYSA-N
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Description

“5-Bromo-2-(1,1-difluoroethyl)pyrimidine” is a chemical compound with the molecular formula C6H5BrF2N2 . It is a pyrimidine derivative, which is a class of organic compounds that are characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

The synthesis of “5-Bromo-2-(1,1-difluoroethyl)pyrimidine” involves the use of (bis-(2-methoxyethyl)amino)sulfur trufluoride in dichloromethane under inert atmosphere . The reaction is carried out at 0 - 20℃ for 23.0 hours . After the reaction, the product is extracted with dichloromethane and dried over sodium sulfate .


Molecular Structure Analysis

The molecular weight of “5-Bromo-2-(1,1-difluoroethyl)pyrimidine” is 222.03 . The InChI key, which is a unique identifier for chemical substances, is ZYNXBMCRNNKASB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“5-Bromo-2-(1,1-difluoroethyl)pyrimidine” is a solid at room temperature . It has a density of 1.632±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

The compound 5-Bromo-2-(1,1-difluoroethyl)pyrimidine serves as a crucial intermediate in the synthesis of various pyrimidine derivatives. For instance, the synthesis of pseudouridine and 5-β-D-ribofuranosyluridine involves the conversion of related pyrimidine compounds (Brown, Burdon, & Slatcher, 1968). Additionally, this compound has been used in the preparation of new pyrimido[4,5-e][1,3,4] thiadiazine derivatives, which showcases its versatility in creating complex heterocyclic structures (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Spectroscopic Analysis and Molecular Docking

5-Bromo-2-(1,1-difluoroethyl)pyrimidine has been the subject of spectroscopic analysis to understand its molecular structure and properties. Spectroscopic investigations like FT-IR, FT-RAMAN, NMR, and UV–Vis, along with computational analysis and molecular docking studies, have been conducted to gain insights into the electronic properties and internal molecular interactions of similar pyrimidine compounds (Chandralekha et al., 2020).

Application in DNA Synthesis Tracking

Compounds like 5-bromo-2-deoxyuridine, a related pyrimidine analogue, have been extensively used in biological studies to track DNA synthesis. This application is crucial in understanding cellular processes in various fields, including stem cell research, cancer biology, and parasitology (Cavanagh et al., 2011).

Role in Antiviral Activity

5-Bromo-2-(1,1-difluoroethyl)pyrimidine and its derivatives have shown potential in antiviral applications. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives have demonstrated inhibitory activity against retroviruses, highlighting their potential in developing antiviral therapies (Hocková et al., 2003).

Drug Synthesis and Biological Evaluation

This compound is instrumental in synthesizing novel bromo-pyrimidine analogs, which have been evaluated as tyrosine kinase inhibitors in cancer treatment. Such compounds undergo extensive biological evaluation to assess their efficacy against various cancer cell lines (Munikrishnappa et al., 2016).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-(1,1-difluoroethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2/c1-6(8,9)5-10-2-4(7)3-11-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNBKRRQWMDWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=N1)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(1,1-difluoroethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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